5-{[Ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine
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Overview
Description
5-{[Ethyl(Methyl)Amino]Methyl}-2-Methyl-5,6-Dihydropyrimidin-4-Amine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . This compound is a small molecule and is currently classified as experimental .
Preparation Methods
The synthesis of 5-{[Ethyl(Methyl)Amino]Methyl}-2-Methyl-5,6-Dihydropyrimidin-4-Amine involves several steps. One common synthetic route includes the reaction of ethylamine and methylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-{[Ethyl(Methyl)Amino]Methyl}-2-Methyl-5,6-Dihydropyrimidin-4-Amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
5-{[Ethyl(Methyl)Amino]Methyl}-2-Methyl-5,6-Dihydropyrimidin-4-Amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 5-{[Ethyl(Methyl)Amino]Methyl}-2-Methyl-5,6-Dihydropyrimidin-4-Amine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
5-{[Ethyl(Methyl)Amino]Methyl}-2-Methyl-5,6-Dihydropyrimidin-4-Amine can be compared with other aminopyrimidine derivatives. Similar compounds include:
2-Amino-4-Hydroxy-6-Methylpyrimidine: Another aminopyrimidine derivative with different functional groups.
2-Amino-4-Methylpyrimidine-5-Carboxylic Acid Ethyl Ester: A compound with a carboxylic acid ester group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and methyl groups attached to the amino moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-[[ethyl(methyl)amino]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H16N4/c1-4-13(3)6-8-5-11-7(2)12-9(8)10/h5H,4,6H2,1-3H3,(H2,10,11,12) |
InChI Key |
UMZINNCUCWRLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CN=C(N=C1N)C |
Origin of Product |
United States |
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